4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
Descripción
This compound is a benzoxazepine derivative characterized by a fused benzoxazepine-dione core substituted with a 5-fluoro-2-methoxyphenyl ketone group and an isopropyl moiety at position 2. Its structure (Figure 1) combines a heterocyclic framework with electron-withdrawing and lipophilic substituents, which are critical for modulating biological activity. The 5-fluoro-2-methoxyphenyl group enhances membrane permeability and target binding, while the isopropyl substituent contributes to steric effects and metabolic stability .
Benzoxazepines are known for diverse pharmacological applications, including antimicrobial, antimalarial, and enzyme inhibitory activities. This compound’s design aligns with strategies observed in recent research, where substituent optimization is used to improve potency against specific targets, such as Enoyl-ACP Reductase (PfENR) in Plasmodium falciparum and FabI in Escherichia coli .
Propiedades
IUPAC Name |
4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-12(2)19-21(26)23(20(25)14-6-4-5-7-18(14)28-19)11-16(24)15-10-13(22)8-9-17(15)27-3/h4-10,12,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJJTFENHHKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
Substituent Impact :
- The 5-fluoro-2-methoxyphenyl group in the target compound mirrors substituents in active analogues (e.g., 4c, 3j), which exhibit antibacterial activity against E. coli. Methoxy and fluoro groups enhance hydrophobicity and hydrogen bonding, critical for FabI inhibition .
- Isopropyl vs. Ethyl : The isopropyl group in the target compound may improve metabolic stability compared to the ethyl-substituted analogue (RN 903191-82-2), which is patented for NEP/ECE inhibition in eye diseases .
coli. However, direct comparative data are lacking. Antimalarial Potential: Fluoro and methoxy substituents are associated with PfENR inhibition in related compounds (e.g., 3i), though ethoxy groups in pyrazolyl thiazolidinones showed higher antimalarial activity .
Therapeutic Diversification :
- While the target compound is hypothesized to target microbial enzymes, the ethyl-substituted analogue (RN 903191-82-2) exemplifies benzoxazepines’ versatility, showing promise in treating eye diseases via NEP/ECE inhibition .
Mechanism of Action and Enzyme Targets
- PfENR Inhibition: Benzoxazepines with methoxy/fluoro groups disrupt lipid biosynthesis in P. falciparum by binding to the enoyl-ACP reductase active site. Compound 3i (15 mm zone) supports this mechanism .
- E. coli FabI Inhibition : Aryl substituents in pyrazolyl benzoxazepines (e.g., 4c) competitively inhibit FabI, a key enzyme in bacterial fatty acid synthesis .
- NEP/ECE Inhibition : The ethyl-substituted analogue demonstrates dual enzyme inhibition, reducing endothelin-1 levels in ocular tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
